molecular formula C16H16O2 B14420213 (2R,3S)-2-(4-methoxyphenyl)-3-(4-methylphenyl)oxirane

(2R,3S)-2-(4-methoxyphenyl)-3-(4-methylphenyl)oxirane

Cat. No.: B14420213
M. Wt: 240.30 g/mol
InChI Key: NVIPUEUUVGZCQS-JKSUJKDBSA-N
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Description

(2R,3S)-2-(4-methoxyphenyl)-3-(4-methylphenyl)oxirane is an organic compound belonging to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of two aromatic rings substituted with methoxy and methyl groups, respectively, and an oxirane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(4-methoxyphenyl)-3-(4-methylphenyl)oxirane typically involves the reaction of suitable precursors under specific conditions. One common method is the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction proceeds under mild conditions, often at room temperature, and yields the desired oxirane with high stereoselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. The choice of solvents and purification methods, such as recrystallization or chromatography, is crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-(4-methoxyphenyl)-3-(4-methylphenyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(2R,3S)-2-(4-methoxyphenyl)-3-(4-methylphenyl)oxirane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3S)-2-(4-methoxyphenyl)-3-(4-methylphenyl)oxirane involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-2-(4-methoxyphenyl)-3-phenyl oxirane
  • (2R,3S)-2-(4-methylphenyl)-3-phenyl oxirane
  • (2R,3S)-2-(4-methoxyphenyl)-3-(4-chlorophenyl) oxirane

Uniqueness

(2R,3S)-2-(4-methoxyphenyl)-3-(4-methylphenyl)oxirane is unique due to the presence of both methoxy and methyl substituents on the aromatic rings, which influence its chemical reactivity and physical properties. This combination of substituents can lead to distinct stereoelectronic effects and interactions with other molecules, setting it apart from similar compounds.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

(2R,3S)-2-(4-methoxyphenyl)-3-(4-methylphenyl)oxirane

InChI

InChI=1S/C16H16O2/c1-11-3-5-12(6-4-11)15-16(18-15)13-7-9-14(17-2)10-8-13/h3-10,15-16H,1-2H3/t15-,16+/m0/s1

InChI Key

NVIPUEUUVGZCQS-JKSUJKDBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2[C@H](O2)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)C2C(O2)C3=CC=C(C=C3)OC

Origin of Product

United States

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